

In-Depth Technical Guide: 1H-Indole-2-carbohydrazide Hydrochloride in Drug Development

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Compound of Interest

Compound Name:	<i>1H-Indole-2-carbohydrazide hydrochloride</i>
CAS No.:	2172592-06-0
Cat. No.:	B2437165

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Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutics. Specifically, 1H-Indole-2-carbohydrazide and its derivatives have emerged as potent anticancer agents capable of bypassing traditional apoptosis resistance mechanisms[1]. This technical guide provides an authoritative analysis of 1H-Indole-2-carbohydrazide, focusing on its chemical synthesis, its role as a precursor to multi-target kinase inhibitors, and its groundbreaking application in inducing methuosis—a non-apoptotic, vacuolization-mediated cell death pathway[2].

Chemical Identity & Nomenclature Clarification

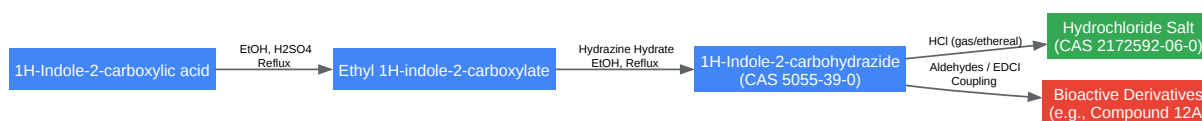
In pharmaceutical databases, there is a critical distinction between the free base and the salt form of this compound, which directly impacts its pharmacokinetic application:

- Free Base (CAS 5055-39-0): 1H-Indole-2-carbohydrazide (C₉H₉N₃O , MW: 175.19) is the primary synthetic intermediate[3].
- Hydrochloride Salt (CAS 2172592-06-0): **1H-Indole-2-carbohydrazide hydrochloride** (C₉H₁₀CIN₃O , MW: 211.65) is the protonated form[4].

Causality in Drug Design: Researchers synthesize the hydrochloride salt to dramatically enhance aqueous solubility. Protonation of the terminal amine disrupts the crystalline lattice energy of the free base, facilitating dissolution in physiological buffers required for in vitro and in vivo biological assays.

Synthetic Methodologies & Reaction Causality

The synthesis of 1H-indole-2-carbohydrazide requires a two-step sequence starting from 1H-indole-2-carboxylic acid, followed by derivatization into bioactive agents.



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Fig 1: Synthetic workflow for 1H-Indole-2-carbohydrazide and its bioactive derivatives.

Protocol 1: Self-Validating Synthesis of 1H-Indole-2-carbohydrazide Hydrochloride

Step 1: Esterification

- Procedure: Suspend 1H-indole-2-carboxylic acid in absolute ethanol (EtOH) with a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.
- Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable. Converting the acid to an ethyl ester creates a highly reactive electrophilic center, lowering the activation energy for the subsequent nucleophilic acyl substitution[5].

Step 2: Hydrazinolysis

- Procedure: Dissolve the resulting ethyl 1H-indole-2-carboxylate in EtOH. Add an excess (typically 3-5 equivalents) of hydrazine monohydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$) and reflux for 18 hours[5].
- Causality: Hydrazine is a potent alpha-effect nucleophile. Using a large stoichiometric excess is critical to prevent the formation of symmetric diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).
- Validation: Monitor via TLC. The disappearance of the high-Rf ester spot and the appearance of a highly polar, low-Rf hydrazide spot confirms conversion.

Step 3: Salt Formation

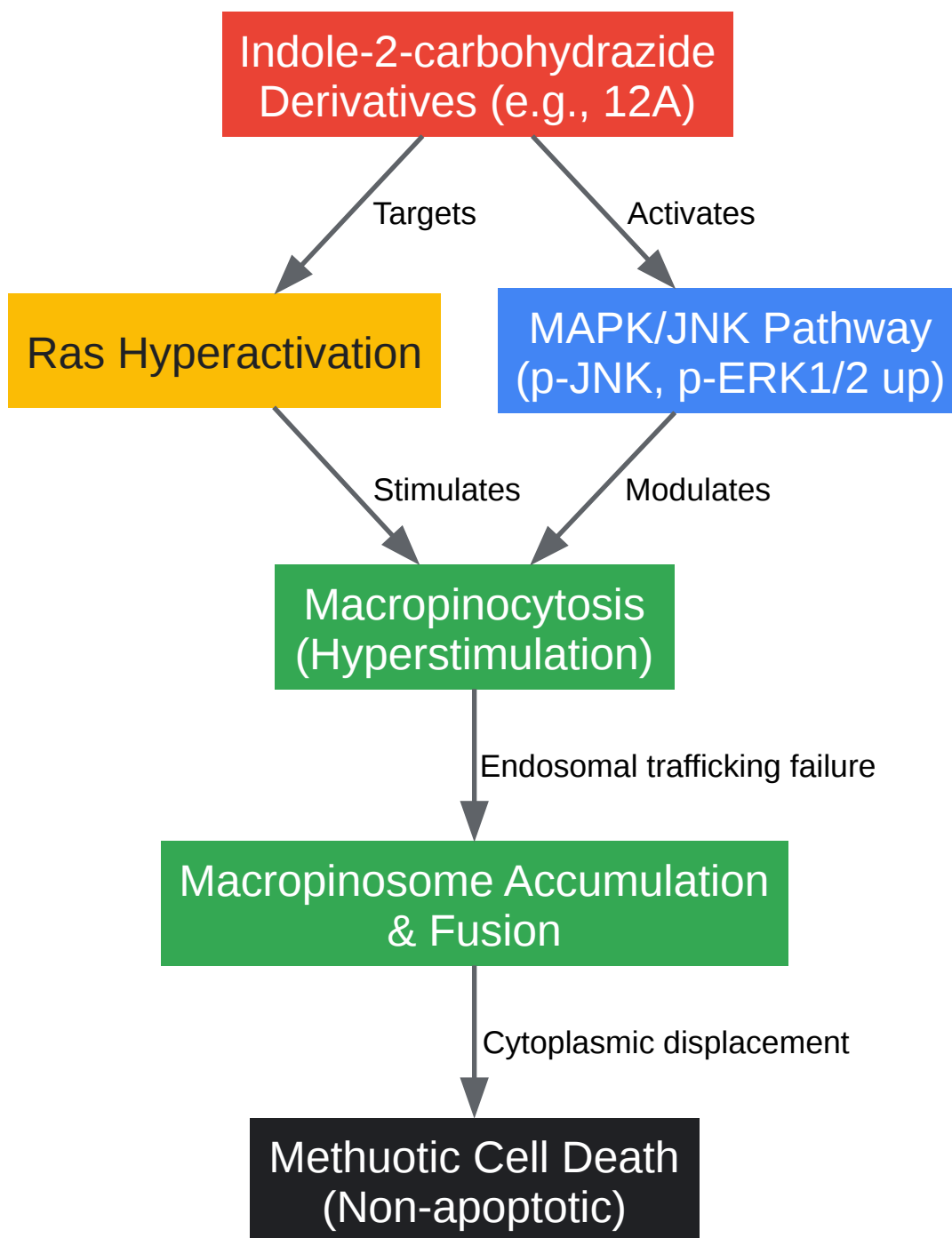
- Procedure: Dissolve the purified free base (CAS 5055-39-0) in dry diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry under vacuum to yield CAS 2172592-06-0.

Pharmacological Paradigms

A. The Methuosis Pathway

Traditional anticancer drugs rely on apoptosis, which often fails due to acquired resistance (e.g., p53 mutations). 1H-Indole-2-carbohydrazide derivatives, particularly Compound 12A (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide), induce a novel cell death mechanism called methuosis[2].

Methuosis is characterized by the hyperstimulation of macropinocytosis. The cell internalizes massive amounts of extracellular fluid, forming macropinosomes that fail to recycle or fuse with lysosomes. These vacuoles accumulate, displacing the cytoplasm and rupturing the cell[6]. Mechanistically, indole-2-carbohydrazide derivatives trigger this by activating the MAPK/JNK and ERK1/2 signaling pathways[2].



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Fig 2: MAPK/JNK-mediated methuosis pathway induced by indole-2-carbohydrazide agents.

B. Multi-Target Kinase and Tubulin Inhibition

Beyond methuosis, structural modifications of the indole-2-carbohydrazide core yield compounds with distinct mechanisms:

- **Tubulin Inhibition:** Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives bind to the colchicine site of tubulin, destabilizing microtubules and inducing G2/M cell cycle arrest.
- **Kinase Inhibition:** Thiazolyl-indole-2-carboxamide derivatives act as multi-target inhibitors, suppressing key oncogenic kinases including EGFR, HER2, VEGFR-2, and CDK2[7].

Quantitative Efficacy Data & SAR

The structural versatility of the 1H-indole-2-carbohydrazide scaffold allows for extreme selectivity between tumorigenic and healthy cells. Below is a summary of the quantitative structure-activity relationship (SAR) data for leading derivatives.

Derivative / Compound	Primary Target / Mechanism	Tested Cell Line	IC50(μM)	Selectivity / Notes
Compound 12A	Methuosis (MAPK/JNK)	MDA-MB-231 (Breast Cancer)	4.51±0.33	High pan-cytotoxicity[2]
Compound 12A	Methuosis (MAPK/JNK)	MCF-10A (Normal Breast)	>50.0	>40-fold selectivity for cancer[2]
Compound 6i	Multi-kinase (EGFR/HER2)	MCF-7 (Breast Cancer)	6.10±0.40	Induces G2/M arrest & apoptosis[7]
Derivative 27a	Tubulin (Colchicine site)	A549 (Lung Cancer)	<0.50	Strongest tubulin inhibition[8]

Self-Validating Experimental Protocols

Protocol 2: In Vitro Vacuolization & Methuosis Validation Assay

To definitively prove that an indole-2-carbohydrazide derivative induces methuosis rather than apoptosis or autophagy, the following self-validating protocol must be executed.

Step 1: Cell Culture & Treatment

- Seed MDA-MB-231 cells in 6-well plates at 2×10^5 cells/well. Incubate for 24 hours.
- Treat cells with 5 μ M of the indole-2-carbohydrazide derivative (e.g., Compound 12A)[2].

Step 2: Phase-Contrast Morphological Analysis

- Procedure: Observe cells under a phase-contrast microscope at 12, 24, and 48 hours post-treatment.
- Causality: Methuosis is morphologically distinct. Unlike apoptosis (which shows membrane blebbing and cell shrinkage), methuosis presents as massive, phase-lucent cytoplasmic vacuoles that eventually coalesce[2].

Step 3: Mechanistic Validation (The Self-Validating Step)

- Procedure: In a parallel control well, pre-treat cells for 1 hour with 25 μ M EIPA (5-(N-ethyl-N-isopropyl)amiloride) before adding the indole derivative.
- Causality: EIPA is a specific inhibitor of Na^+/H^+ exchangers, which are strictly required for macropinocytosis.
- Validation: If the vacuoles are indeed macropinosome-derived (methuosis), EIPA pre-treatment will completely abolish vacuole formation. If vacuoles still form, the mechanism is likely autophagy, and the hypothesis is rejected.

Step 4: Molecular Confirmation via Western Blot

- Lyse the treated cells and perform SDS-PAGE. Probe for p-JNK, total JNK, p-ERK1/2, and total ERK1/2.
- Expected Result: A dose-dependent upregulation of p-JNK and p-ERK1/2 confirms the activation of the MAPK/JNK signaling axis responsible for methuotic induction[2].

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